molecular formula C12H23NO2 B6496690 1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1494642-27-1

1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B6496690
CAS No.: 1494642-27-1
M. Wt: 213.32 g/mol
InChI Key: PRVCWCABWPSZSS-UHFFFAOYSA-N
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Description

1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound that features a piperidine ring substituted with a methoxymethyl group and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxymethyl Group: This step involves the alkylation of the piperidine nitrogen with methoxymethyl chloride under basic conditions.

    Attachment of the Dimethylpropanone Moiety: The final step involves the acylation of the piperidine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as secondary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s derivatives may exhibit biological activities, making it useful in drug discovery and development.

    Industrial Applications: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The methoxymethyl and dimethylpropanone groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 1-[4-(Methoxymethyl)piperidin-1-yl]-3-{1-[6-(propylamino)pyrimidin-4-yl]piperidin-4-yl}propan-1-one
  • 1-(4-Methoxymethylpiperidin-1-yl)-3-(4-methylphenyl)propan-1-one

Comparison: 1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic profiles, receptor binding affinities, and metabolic pathways, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-12(2,3)11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVCWCABWPSZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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